

Application Notes and Protocols for IL-17 In Vitro Assay

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Compound of Interest

Compound Name: MY17

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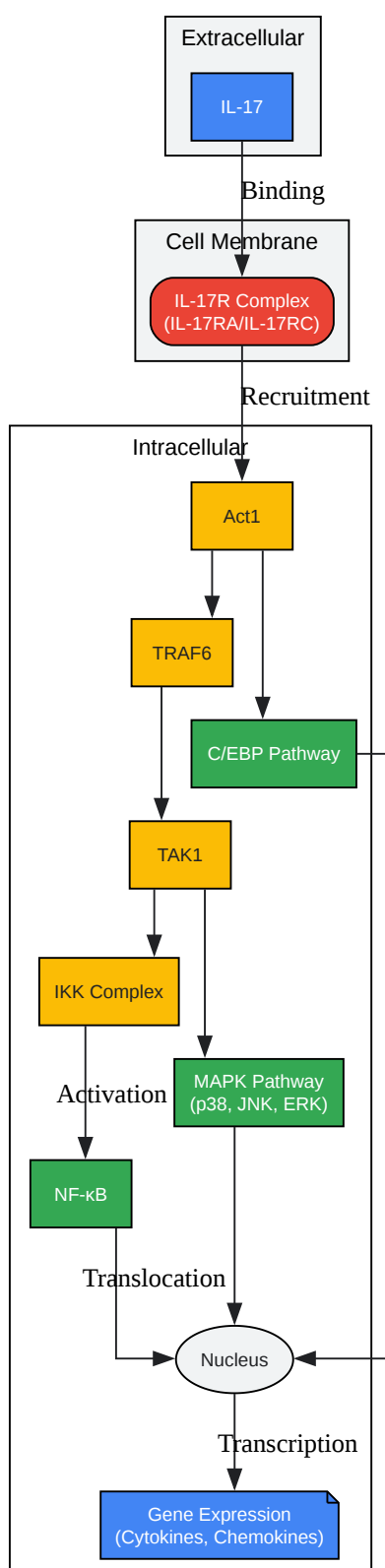
These application notes provide a detailed protocol for an in vitro assay to quantify the production of Interleukin-17 (IL-17) from differentiated T helper 17 (Th17) cells. This assay is a valuable tool for researchers, scientists, and drug development professionals investigating inflammatory pathways and screening for potential therapeutic agents.

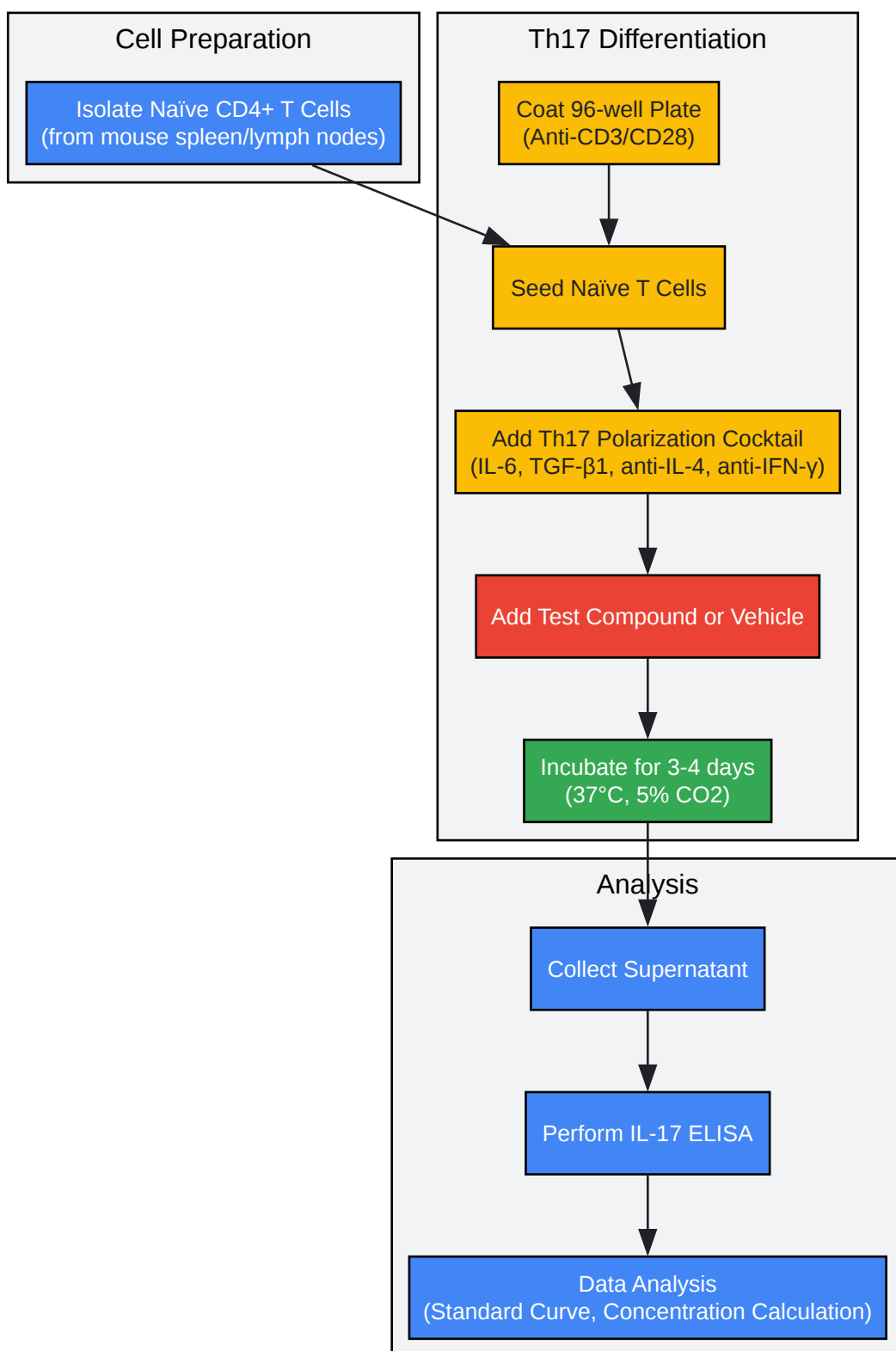
Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in host defense against extracellular pathogens and is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] It is the hallmark cytokine produced by Th17 cells, a distinct lineage of CD4+ T helper cells.[4] The IL-17 signaling pathway activates downstream cascades, including NF- κ B and MAPKs, leading to the induction of inflammatory mediators.[1] This protocol details the in vitro differentiation of mouse naïve CD4+ T cells into Th17 cells and the subsequent quantification of IL-17 production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway

The IL-17 signaling pathway is initiated by the binding of IL-17 to its receptor complex, IL-17RA/IL-17RC. This interaction recruits the adaptor protein Act1, which is a key mediator of downstream signaling. Act1, in turn, activates various signaling cascades, including the NF- κ B, MAPK, and C/EBP pathways. This ultimately leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, driving the inflammatory response.





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